
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, also known as 3-bromophenoxyacetic acid (3-BPA), is an organic compound and a derivative of phenoxyacetic acid. It is a colorless solid that is soluble in organic solvents. 3-BPA is widely used in organic synthesis and is a valuable intermediate in the synthesis of many organic molecules.
Scientific Research Applications
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Derivatives incorporating cyclopropane moieties, similar to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly bromophenol derivatives, demonstrated significant inhibition in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and to a lesser extent against isoenzymes IX and XII (Boztaş et al., 2015).
Chemical Synthesis and Properties
- Substituent Effects on Ionization: Research on cis-2-substituted 1-cyclopropanecarboxylic acids, which include structural similarities to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, has provided insights into their ionization properties. The pKa values for these compounds vary based on the substituent, affecting their acidity and potentially their reactivity in various chemical environments (Kusuyama, 1979).
- Synthesis of Analogous Compounds: Syntheses of diastereomerically pure 1-aminocyclopropylphosphonic acids, which share a structural framework with 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been conducted. These compounds are known for their selective inhibition of enzymes, highlighting the cyclopropane group's role in biological activity (Groth et al., 1993).
Biological Activity
- Potential Antidepressant Activity: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally related to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been synthesized and evaluated for their potential antidepressant activity. Some of these compounds exhibited more activity than known antidepressants in animal tests (Bonnaud et al., 1987).
Environmental Behavior
- Behavior in Aquatic Environments: The behavior of cyphenothrin, a compound containing a cyclopropanecarboxylate structure similar to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, was studied in aquatic environments. It was found to degrade rapidly and undergo microbial degradation, indicating a potential environmental fate for similar compounds (Suzuki et al., 2017).
properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBJIDLKTVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



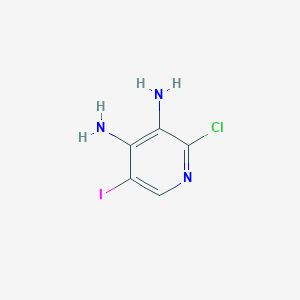
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)

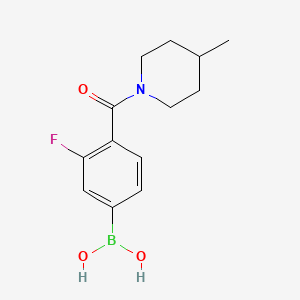
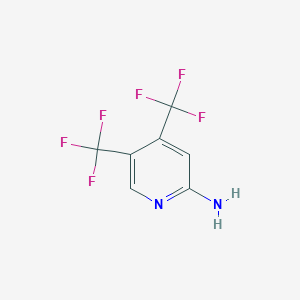
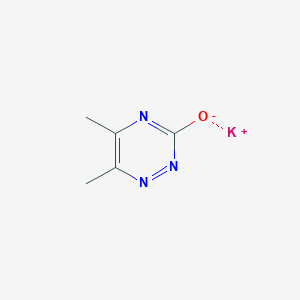

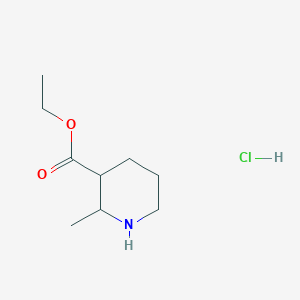
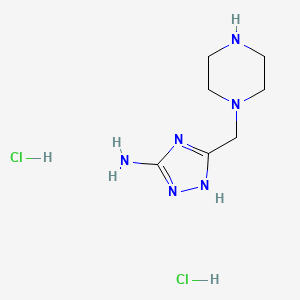

![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)